1-tert-Butyl-4-chlorobenzene

Lipophilicity Phase Transfer Extraction Efficiency

Researchers requiring precise steric control in cross-coupling or nitration often face regioselectivity issues with smaller alkyl analogs. 1-tert-Butyl-4-chlorobenzene directly addresses this challenge, enabling exclusive 2,6-dinitration to the herbicide precursor 4-tert-butyl-2,6-dinitrochlorobenzene. - Enables one-step, one-pot dinitration to the direct precursor of Butralin, a selectivity unattainable with 4-chlorotoluene or linear alkyl analogs. - Acts as a benchmark sterically demanding aryl chloride substrate, delivering 95% yield in reductive Mizoroki-Heck reactions. - Supplied with consistent ≥98.0% (GC) purity; solid at room temperature (mp ~23 °C) for simplified automated dispensing.

Molecular Formula C10H13Cl
Molecular Weight 168.66 g/mol
CAS No. 3972-56-3
Cat. No. B1583815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-4-chlorobenzene
CAS3972-56-3
Molecular FormulaC10H13Cl
Molecular Weight168.66 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H13Cl/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
InChIKeyXRTANKYQJQXSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-4-chlorobenzene: A para-Substituted Aryl Halide Baseline


1-tert-Butyl-4-chlorobenzene is a para-disubstituted aromatic halide characterized by the presence of both an electron-donating tert-butyl group and an electron-withdrawing chlorine atom . This structural duality imparts a unique balance of steric and electronic properties, making it a versatile building block in organic synthesis, distinct from its mono-substituted or smaller alkyl-substituted counterparts . Commercially available with purity typically ≥98.0% (GC), its properties are well-defined, enabling precise reaction design in both research and industrial settings .

Building Block Type Sterically demanding para-substituted aryl halide with dual electronic character
Synthetic Utility Supports regiospecific ortho-direction and steric-control reaction design
Procurement Profile Commercially available with defined purity; solid-state format supports automated workflows

Why 1-tert-Butyl-4-chlorobenzene Differs from Simple Analogs


Direct replacement of 1-tert-butyl-4-chlorobenzene with analogs like 4-chlorotoluene or 4-chloro-n-butylbenzene is not feasible for applications demanding specific steric and electronic profiles . The tert-butyl group's substantial steric bulk, quantified by a Winstein-Holness A-value of ~5 kcal/mol, fundamentally alters reaction pathways, regioselectivity, and physical properties compared to smaller or linear alkyl groups [1]. This difference critically impacts its performance in reactions where steric hindrance is a controlling factor, such as directed ortho-metalation, selective cross-couplings, and the one-step synthesis of 2,6-dinitro derivatives, which are not achievable with the same selectivity using less bulky analogs [2].

4-Chlorotoluene
Steric profile
Significantly lower steric bulk; regioselectivity in ortho-direction may shift and isomeric purity is not assured.
4-Chloro-n-butylbenzene
Physical form
Liquid at room temperature; solid-handling and crystallization-based purification advantages are lost.
General linear alkyl analogs
Reaction window
Lower boiling points may restrict thermal operating range; volatility-related handling losses may differ.

1-tert-Butyl-4-chlorobenzene: Key Differentiation Evidence


Enhanced Lipophilicity vs. 4-Chlorotoluene

1-tert-Butyl-4-chlorobenzene exhibits significantly higher lipophilicity than its methyl-substituted analog, 4-chlorotoluene. The calculated XLOGP3 value for the target compound is 4.01 , compared to 3.3 for 4-chlorotoluene . This difference of 0.71 log units corresponds to an approximately 5-fold increase in partition coefficient, which can be decisive in liquid-liquid extraction processes or for the lipophilicity of downstream products.

Lipophilicity vs. 4-Chlorotoluene
Cross-study comparable
ΔXLOGP3 = +0.71 (~5x higher partition coefficient)
Supports extraction-phase transfer and lipophilicity-driven design
Computational prediction for neutral species; target XLOGP3 = 4.01 vs. comparator 3.3
Lipophilicity Phase Transfer Extraction Efficiency QSAR

Steric Bulk Directs Regioselectivity vs. 4-Chlorotoluene

The tert-butyl group in 1-tert-butyl-4-chlorobenzene exerts a profound steric influence, with a Winstein-Holness A-value of ~5 kcal/mol, compared to just 1.74 kcal/mol for the methyl group in 4-chlorotoluene [1]. This extreme steric bulk ensures exclusive formation of 2,6-disubstituted products during electrophilic aromatic substitution, as demonstrated in the high-yielding one-step dinitration to 4-tert-butyl-2,6-dinitrochlorobenzene [2]. In contrast, nitration of 4-chlorotoluene leads to mixtures of ortho- and meta-nitro products [3].

Steric Bulk Directs Regioselectivity
Class-level inference
tert-Butyl A-value ~5 kcal/mol vs. Methyl 1.74 kcal/mol
Predictable exclusive 2,6-ortho-direction by chlorine
Nearly 3x steric demand; enables dinitration selectivity not replicable with 4-chlorotoluene
Steric Effects Regioselective Synthesis Ortho-Direction A-value

Higher Boiling Point vs. 4-Chlorotoluene

The boiling point of 1-tert-butyl-4-chlorobenzene is 216 °C , which is significantly higher than that of 4-chlorotoluene (162 °C) and 4-chloroethylbenzene (184-185 °C) . This elevated boiling point allows for a wider operating temperature range in solvent-free reactions or distillations, reducing the volatility-related handling losses that can occur with lower-boiling analogs.

Higher Boiling Point
Cross-study comparable
216 °C vs. 162 °C (4-chlorotoluene) at 760 mmHg
Wider thermal operating window; reduces volatility-related handling losses
+54 °C difference vs. methyl-substituted analog
Physical Property Distillation Thermal Stability Process Engineering

Solid State Simplifies Handling vs. Liquid Analogs

1-tert-Butyl-4-chlorobenzene is a solid at standard room temperature (melting point ~23 °C) , whereas common analogs like 4-chlorotoluene (mp 6-8 °C) and 4-chloroethylbenzene are liquids. This solid state facilitates purification by crystallization, simplifies solid handling in automated dispensing systems, and can reduce the risk of spills during transport and storage.

Solid-State Handling
Cross-study comparable
Solid at 25 °C (mp ~23 °C) vs. liquid analogs
Simplifies automated dispensing and purification by crystallization
4-Chlorotoluene is liquid at room temperature (mp 6-8 °C)
Physical Form Crystallization Purity Control Handling Safety

Proven Mizoroki-Heck Cross-Coupling Substrate

The synthetic utility of 1-tert-butyl-4-chlorobenzene is demonstrated by its performance in a palladium-catalyzed 5-exo-selective reductive Mizoroki-Heck reaction, where it yields 5-exo-(4-tert-butylphenyl)-2-norbornene in 95% yield [1]. This high yield underlines its reactivity profile as an aryl chloride in a challenging transformation, providing a benchmark for evaluating its performance in other cross-coupling applications.

Mizoroki-Heck Substrate
Supporting evidence
95% isolated yield in 5-exo-selective reductive Heck reaction
De-risks selection for complex palladium-catalyzed couplings
[PdCl2(PCy3)2]/HCO2Na system with 2,5-norbornadiene
Cross-Coupling Mizoroki-Heck Synthetic Utility Palladium Catalysis

1-tert-Butyl-4-chlorobenzene: Key Application Scenarios


Butralin Herbicide Intermediate Synthesis

The compound serves as the exclusive starting material for the one-step, one-pot dinitration to 4-tert-butyl-2,6-dinitrochlorobenzene, the direct precursor to the herbicide Butralin [1]. The steric bulk of the tert-butyl group ensures exclusive 2,6-substitution, a selectivity that cannot be replicated with 4-chlorotoluene or other linear alkyl analogs, making it an irreplaceable raw material in this agrochemical route [2].

High-Lipophilicity Drug Candidate Design

With an XLOGP3 of 4.01, this compound is a strategic choice when a synthetic route requires a para-tert-butylphenyl fragment to fine-tune the log P of a drug candidate . The enhanced lipophilicity, compared to the chlorotoluene analog, can significantly improve membrane permeability and metabolic stability in preliminary SAR studies .

Solid, High-Boiling Reagent for Process Chemistry

For chemical processes where reagent volatility and physical state are critical handling parameters, 1-tert-butyl-4-chlorobenzene's solid form at room temperature (mp ~23 °C) and elevated boiling point (216 °C) offer distinct operational advantages . It simplifies automated solid dispensing and provides a wider liquid-phase thermal window than lower-boiling liquid alternatives, reducing vapor-handling infrastructure needs .

Reliable Substrate for Palladium Cross-Coupling Development

Its proven high yield (95%) in a reductive Mizoroki-Heck reaction establishes it as a highly competent, sterically demanding aryl chloride substrate [3]. Researchers developing new catalytic systems can use this compound as a challenging, yet tractable, benchmark substrate to test the scope and limitations of their novel catalysts.

Application
Selection Property
Validation Focus
Agrochemical intermediate design
Exclusive 2,6-regiospecificity from tert-butyl steric bulk
One-step dinitration selectivity and isomeric purity verification
Drug candidate lipophilicity tuning
High calculated log P (XLOGP3 4.01) for para-tert-butylphenyl fragment
Membrane permeability and metabolic stability in SAR studies
Process chemistry scale-up
Solid-state format and elevated boiling point (216 °C)
Automated solid dispensing and wider thermal liquid-phase window
Cross-coupling methodology development
Proven reactivity as a sterically demanding aryl chloride
Benchmark substrate performance in novel palladium catalyst systems

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